molecular formula C31H42BrN B14346114 N,N,N-Trimethyl-12-(pyren-1-yl)dodecan-1-aminium bromide CAS No. 90936-83-7

N,N,N-Trimethyl-12-(pyren-1-yl)dodecan-1-aminium bromide

Cat. No.: B14346114
CAS No.: 90936-83-7
M. Wt: 508.6 g/mol
InChI Key: WPQHGLKKKBUXCW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,N-Trimethyl-12-(pyren-1-yl)dodecan-1-aminium bromide is a chemical compound known for its unique structure and properties It is a quaternary ammonium salt that features a pyrene moiety attached to a long alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethyl-12-(pyren-1-yl)dodecan-1-aminium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. The general synthetic route can be summarized as follows:

    Starting Materials: Pyrene, 1-bromododecane, and trimethylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as acetone or ethanol. The mixture is heated under reflux to facilitate the reaction.

    Procedure: Pyrene is first brominated to form 1-bromopyrene. This intermediate is then reacted with 1-bromododecane to form 12-(pyren-1-yl)dodecane. Finally, this compound is quaternized with trimethylamine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.

    Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyl-12-(pyren-1-yl)dodecan-1-aminium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other nucleophiles.

    Oxidation and Reduction: The pyrene moiety can undergo oxidation and reduction reactions, altering its electronic properties.

    Complex Formation: The compound can form complexes with metal ions, which can be useful in catalysis and materials science.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide, cyanide, and thiolate ions.

    Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Substitution: Substitution of the bromide ion with a hydroxide ion yields the corresponding alcohol.

    Oxidation: Oxidation of the pyrene moiety can produce pyrenequinone derivatives.

    Reduction: Reduction can lead to the formation of pyrene-based hydrocarbons.

Scientific Research Applications

N,N,N-Trimethyl-12-(pyren-1-yl)dodecan-1-aminium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a fluorescent probe due to the pyrene moiety, which exhibits strong fluorescence properties.

    Biology: The compound is employed in studying membrane dynamics and interactions due to its amphiphilic nature.

    Industry: The compound is used in the development of advanced materials, such as sensors and catalysts, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of N,N,N-Trimethyl-12-(pyren-1-yl)dodecan-1-aminium bromide involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with cell membranes, proteins, and nucleic acids due to its amphiphilic nature.

    Pathways Involved: It can insert into lipid bilayers, affecting membrane fluidity and permeability. The pyrene moiety can also intercalate into DNA, affecting its structure and function.

Comparison with Similar Compounds

Similar Compounds

    N,N,N-Trimethyl-1-dodecanaminium bromide: Similar structure but lacks the pyrene moiety.

    N,N,N-Trimethyl-1-hexadecanaminium bromide: Longer alkyl chain but no pyrene moiety.

    N,N,N-Trimethyl-1-octadecanaminium bromide: Even longer alkyl chain, used in similar applications but with different properties.

Uniqueness

N,N,N-Trimethyl-12-(pyren-1-yl)dodecan-1-aminium bromide is unique due to the presence of the pyrene moiety, which imparts strong fluorescence properties and the ability to interact with aromatic systems. This makes it particularly useful in applications requiring fluorescence tracking and imaging.

Properties

CAS No.

90936-83-7

Molecular Formula

C31H42BrN

Molecular Weight

508.6 g/mol

IUPAC Name

trimethyl(12-pyren-1-yldodecyl)azanium;bromide

InChI

InChI=1S/C31H42N.BrH/c1-32(2,3)24-13-11-9-7-5-4-6-8-10-12-15-25-18-19-28-21-20-26-16-14-17-27-22-23-29(25)31(28)30(26)27;/h14,16-23H,4-13,15,24H2,1-3H3;1H/q+1;/p-1

InChI Key

WPQHGLKKKBUXCW-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCCCCCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.